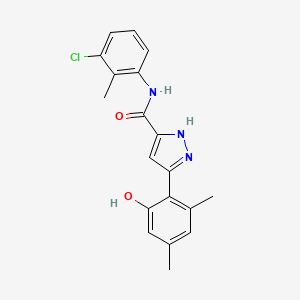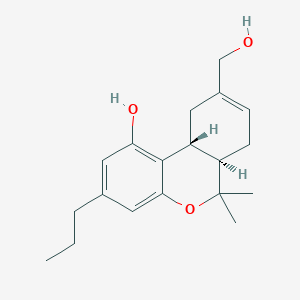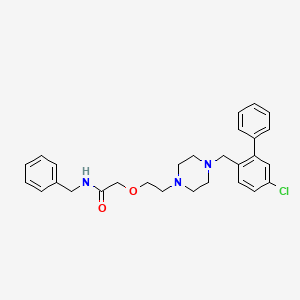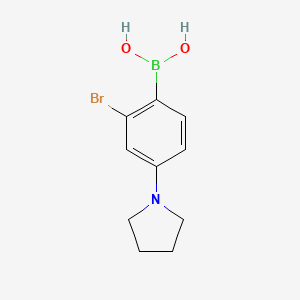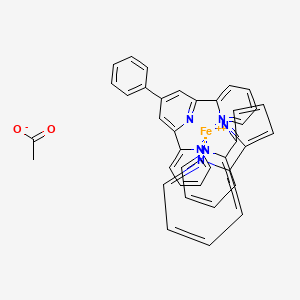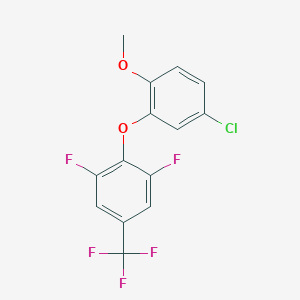
2-(5-Chloro-2-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Chloro-2-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multiple steps, including halogenation, etherification, and fluorination reactions. The starting materials often include 5-chloro-2-methoxyphenol and 1,3-difluoro-5-(trifluoromethyl)benzene. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Chloro-2-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine gas). The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different halogen atoms or alkyl groups.
Aplicaciones Científicas De Investigación
2-(5-Chloro-2-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in the development of bioactive compounds and studying their interactions with biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(5-Chloro-2-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 2-(5-Chloro-2-methoxy-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene include:
- 2-(5-Chloro-2-methoxy-phenoxy)-1,3-difluorobenzene
- 2-(5-Chloro-2-methoxy-phenoxy)-1,3-difluoro-5-methylbenzene
- 2-(5-Chloro-2-methoxy-phenoxy)-1,3-difluoro-5-ethylbenzene
Uniqueness
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H8ClF5O2 |
|---|---|
Peso molecular |
338.65 g/mol |
Nombre IUPAC |
2-(5-chloro-2-methoxyphenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8ClF5O2/c1-21-11-3-2-8(15)6-12(11)22-13-9(16)4-7(5-10(13)17)14(18,19)20/h2-6H,1H3 |
Clave InChI |
HJCYIJULNYFZNU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)Cl)OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079907.png)

![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans-](/img/structure/B14079915.png)
![N-ethyl-5-fluoro-2-{[5-(2-{6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-yl}-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl]oxy}-N-(propan-2-yl)benzamide](/img/structure/B14079930.png)
![trans-(+/-) Tert-butyl-4-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-yl)carbamate](/img/structure/B14079931.png)
![7-Chloro-1-(2-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079937.png)

